molecular formula C19H21NO3S B2939802 ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 139721-94-1

ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2939802
CAS No.: 139721-94-1
M. Wt: 343.44
InChI Key: IIHORXXREQSTSV-UDWIEESQSA-N
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Description

This compound features a benzothiophene core substituted at position 2 with an (E)-configured Schiff base (4-methoxyphenylmethylidene)amino group and at position 3 with an ethyl ester. The tetrahydrobenzothiophene scaffold contributes to conformational rigidity, while the Schiff base enables metal coordination and hydrogen bonding .

Properties

IUPAC Name

ethyl 2-[(E)-(4-methoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-3-23-19(21)17-15-6-4-5-7-16(15)24-18(17)20-12-13-8-10-14(22-2)11-9-13/h8-12H,3-7H2,1-2H3/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHORXXREQSTSV-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)N=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-{[(E)-(4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including analgesic effects, antimicrobial properties, and other pharmacological effects based on various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₂N₂O₂S
  • CAS Number : 777879-12-6

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the methoxyphenyl group is significant as it may influence the compound's interaction with biological targets.

Analgesic Activity

Recent studies have demonstrated that derivatives of benzothiophene compounds exhibit notable analgesic properties. For instance, research utilizing the "hot plate" method on outbred white mice indicated that certain derivatives possess analgesic effects that exceed those of conventional analgesics like metamizole .

Table 1: Analgesic Activity Comparison

CompoundAnalgesic Effect (Compared to Metamizole)
This compoundHigher
MetamizoleBaseline

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have been investigated. Studies have shown that certain derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Anti-Tubercular Activity

Another area of research focuses on the anti-tubercular activity of thiophene derivatives. Compounds derived from thiophenes have shown effectiveness against Mycobacterium tuberculosis H37Ra. This highlights the potential of this compound in combating resistant strains of tuberculosis .

Case Study 1: Analgesic Evaluation

In a controlled study involving male and female mice, various dosages of this compound were administered. Results indicated a dose-dependent increase in pain threshold compared to control groups receiving saline injections.

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating robust antimicrobial activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Functional Groups

Compound Name (CAS/Reference) Substituent at Position 2 Functional Group Notable Properties
Target Compound (E)-4-Methoxyphenylmethylideneamino Schiff base (imine) Electron-rich due to methoxy; potential for metal chelation
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-... () 2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl β-Ketoamide Hydroxyl group increases polarity; lower yield (22%) in Petasis reaction
Compound C () (4-Methoxyphenyl)thiourea Thiourea Sulfur participation in H-bonding; altered bioavailability
Ethyl 2-(isopropyl{[(4-methoxybenzyl)oxy]carbonyl}amino)-... () Isopropyl carbamate with 4-methoxybenzyloxy Carbamate Steric bulk from isopropyl; enhanced lipophilicity
2-[(4-Chlorobenzylidene)amino]-... () 4-Chlorobenzylideneamino Schiff base (imine) Electron-withdrawing Cl; possible antimicrobial activity
Ethyl 2-(pyridine-4-carboxamido)-... () Pyridine-4-carboxamide Amide Rigid pyridine ring; intramolecular H-bonding (S(6) motif)

Electronic and Steric Effects

  • Methoxy vs. Chloro Substituents : The target compound’s 4-methoxy group donates electrons via resonance, increasing electron density on the aromatic ring compared to 4-chloro derivatives (). This may enhance interactions with electron-deficient biological targets.
  • Schiff Base vs. Amide/Thiourea : The imine group in the target compound allows for dynamic covalent chemistry (e.g., pH-sensitive hydrolysis) and metal coordination, unlike amides or thioureas ().

Hydrogen Bonding and Crystallography

  • The target compound’s Schiff base can form intermolecular N–H⋯O bonds, similar to the S(6) ring motif observed in . Crystal packing may resemble 2-[(4-Chlorobenzylidene)amino]-... (), which exhibits C–H⋯O interactions .
  • Disorder in the tetrahydrobenzothiophene ring (observed in ) is less likely here due to the planar imine group stabilizing the structure.

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